molecular formula C11H12FN3O B1523835 4-Azido-4-(4-fluorophenyl)oxane CAS No. 1305712-61-1

4-Azido-4-(4-fluorophenyl)oxane

Cat. No.: B1523835
CAS No.: 1305712-61-1
M. Wt: 221.23 g/mol
InChI Key: PKFMWERNGBFMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Azido-4-(4-fluorophenyl)oxane” is a chemical compound with the molecular formula C11H12N3OF and a molecular weight of 221.23 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxane ring attached to a fluorophenyl group and an azido group . The canonical SMILES representation is C1COCCC1(C2=CC=C(C=C2)F)N=[N+]=[N-] .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.23, a molecular formula of C11H12N3OF, and a complexity of 277 . It has a heavy atom count of 16, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Cooperative Motion in Amorphous Polymers

Research demonstrates the synthesis and copolymerization of nitrophenyl compounds leading to amorphous polymers that exhibit photoinduced birefringence. This property is significantly enhanced in copolymers with low azo contents, attributed to the cooperative motion of side groups with azo groups, marking a novel example of cooperative motion in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Organocatalytic Aerobic Alcohol Oxidation

The use of 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) demonstrates a simple, organocatalytic system for the aerobic oxidation of alcohols. This metal-salt-free system highlights a mild, weakly acidic, halogen- and transition-metal-free method for alcohol oxidation, expanding the toolkit for green chemistry applications (Shibuya, Osada, Sasano, Tomizawa, & Iwabuchi, 2011).

Fluorescence Signaling Modulation

A study involving the attachment of an electron-withdrawing fluorophore to a cryptand indicates modulation of fluorescence signaling upon metal ion binding. This fluorophoric system's emission changes dramatically with the binding of certain metal ions, demonstrating potential in designing sensitive fluorescence-based sensors (Bag & Bharadwaj, 2004).

Heterogeneous Green Catalysts

Research on oxime carbapalladacycle complexes anchored on various supports showcases their efficiency as heterogeneous catalysts for the Suzuki reaction in water. This green chemistry approach emphasizes the potential of palladium-based catalysts for sustainable chemical syntheses (Baleizão, Corma, García, & Leyva, 2004).

Fluorescence Lifetime Imaging for Viscosity Measurement

A novel application involves using a specific fluorophore for measuring the local microviscosity in live cells via fluorescence lifetime imaging (FLIM). This approach offers insights into the intracellular environment's viscosity, with implications for understanding cell biology and disease mechanisms (Kuimova, Yahioglu, Levitt, & Suhling, 2008).

Future Directions

Azides, including “4-Azido-4-(4-fluorophenyl)oxane”, have potential applications in various fields due to their high reactivity. They can be used as cross-linkers in material sciences, and their propensity to release nitrogen can be utilized in the manufacturing of energetic systems .

Properties

IUPAC Name

4-azido-4-(4-fluorophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-10-3-1-9(2-4-10)11(14-15-13)5-7-16-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFMWERNGBFMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243242
Record name 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-61-1
Record name 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305712-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azido-4-(4-fluorophenyl)oxane
Reactant of Route 2
4-Azido-4-(4-fluorophenyl)oxane
Reactant of Route 3
Reactant of Route 3
4-Azido-4-(4-fluorophenyl)oxane
Reactant of Route 4
Reactant of Route 4
4-Azido-4-(4-fluorophenyl)oxane
Reactant of Route 5
4-Azido-4-(4-fluorophenyl)oxane
Reactant of Route 6
4-Azido-4-(4-fluorophenyl)oxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.